molecular formula C20H23N5O2S B12247729 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B12247729
M. Wt: 397.5 g/mol
InChI Key: LWISQJSLIWDXRQ-UHFFFAOYSA-N
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Description

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiadiazole core, which is often associated with electronic and photonic properties, making it a subject of interest in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the pyrrolidine and pyridazinyl groups through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboron compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s benzothiadiazole core can interact with electron-rich and electron-deficient sites, facilitating various biochemical reactions. The pyrrolidine and pyridazinyl groups may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

    Pyridazinyl derivatives: Compounds containing the pyridazinyl moiety with different substituents.

Uniqueness

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its combination of the benzothiadiazole core with pyrrolidine and pyridazinyl groups. This unique structure imparts specific electronic, photonic, and biochemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C20H23N5O2S/c1-20(2,3)17-6-7-18(22-21-17)27-12-13-8-9-25(11-13)19(26)14-4-5-15-16(10-14)24-28-23-15/h4-7,10,13H,8-9,11-12H2,1-3H3

InChI Key

LWISQJSLIWDXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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